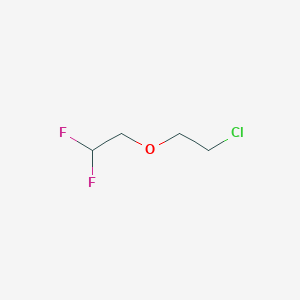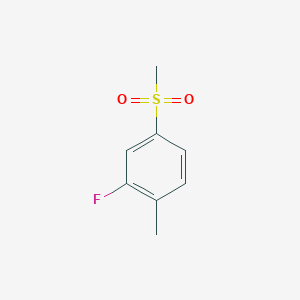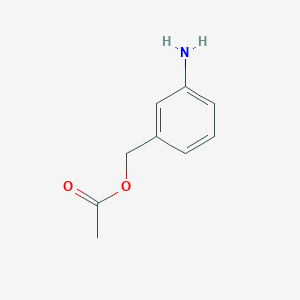
(3-Aminophenyl)methyl acetate
Übersicht
Beschreibung
“(3-Aminophenyl)methyl acetate” is a chemical compound with the molecular formula C9H11NO2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “(3-Aminophenyl)methyl acetate” were not found in the search results, a general method for producing methyl acetate, which could potentially be adapted, involves the esterification of acetic acid and methanol using microwave-assisted esterification .
Molecular Structure Analysis
The molecular structure of “(3-Aminophenyl)methyl acetate” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
“(3-Aminophenyl)methyl acetate” has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 278.0±15.0 °C .
Wissenschaftliche Forschungsanwendungen
Vinylphosphonium Salt Mediated Reactions
The study by Yavari et al. (2006) explores vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols, leading to the synthesis of complex organic compounds. This research demonstrates the utility of aminophenol derivatives in facilitating novel organic reactions, which could have implications for the synthesis of pharmacologically active molecules or new materials Yavari, Souri, Sirouspour, & Djahaniani, 2006.
Chemoselective Acetylation of 2-Aminophenol
Magadum and Yadav (2018) conducted a study on the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a biocatalytic approach to modifying aminophenol derivatives. This work underscores the potential for enzyme-catalyzed reactions in producing intermediates for antimalarial drugs, showcasing the relevance of such derivatives in medicinal chemistry Magadum & Yadav, 2018.
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes
Research by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes presents the synthesis and in vitro cytotoxicity studies of compounds potentially useful as anticancer drugs. This study exemplifies the application of aminophenol derivatives in the development of new chemotherapeutic agents Basu Baul, Basu, Vos, & Linden, 2009.
Triorganotin(IV) Complexes Synthesis
The synthesis and characterization of triorganotin(IV) complexes by Baul et al. (2002) involve aminophenol derivatives, further highlighting their utility in creating compounds with potential applications in materials science and catalysis Baul, Dutta, Rivarola, Butcher, & Smith, 2002.
Fluorescent Chloride Sensor Development
Das, Mohar, and Bag (2021) utilized a biphenyl derivative, related to the chemical family of aminophenol, to develop a fluorescent chloride sensor. This work underscores the role of such derivatives in creating sensitive and selective sensors for environmental and biological applications Das, Mohar, & Bag, 2021.
Safety And Hazards
While specific safety data for “(3-Aminophenyl)methyl acetate” was not found in the search results, general safety data for similar compounds, such as methyl acetate, suggest that it may be flammable and could cause eye irritation . Always refer to the specific Material Safety Data Sheet (MSDS) for the compound for detailed safety information.
Eigenschaften
IUPAC Name |
(3-aminophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCMJILHPESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



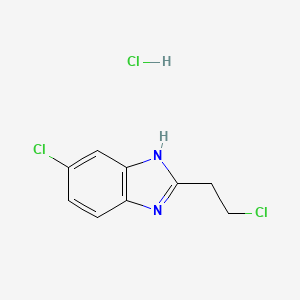
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
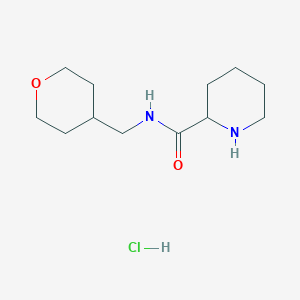
![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
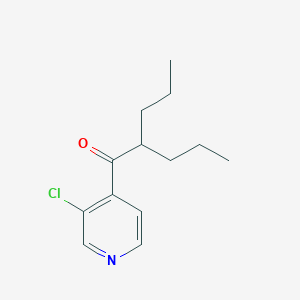
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
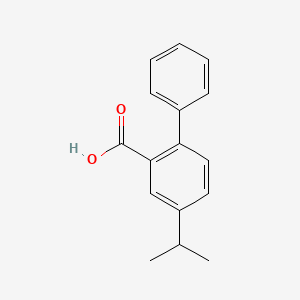
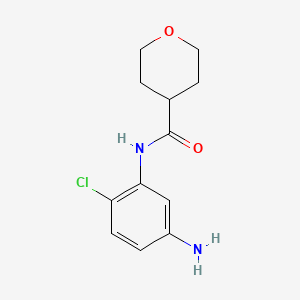

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
